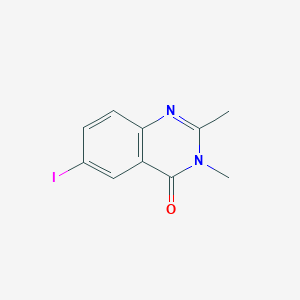

6-iodo-2,3-dimethyl-4(3H)-quinazolinone

Description

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-2,3-dimethylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O/c1-6-12-9-4-3-7(11)5-8(9)10(14)13(6)2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBHURHUKAAEKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)I)C(=O)N1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone analytical technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 6-iodo-2,3-dimethyl-4(3H)-quinazolinone, a combination of one-dimensional and two-dimensional NMR experiments is employed for a thorough structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, type, and arrangement of protons in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the quinazolinone core and the protons of the two methyl groups.

Based on the analysis of the closely related compound, 2,3-dimethylquinazolin-4(3H)-one, the chemical shifts for the methyl groups can be predicted with high confidence. The C2-methyl protons are anticipated to appear as a singlet, as are the N3-methyl protons, though at a different chemical shift due to the differing electronic environments.

The aromatic region of the spectrum for this compound will be influenced by the presence of the iodine atom at the C6 position. This heavy atom will induce notable downfield shifts for the adjacent protons (H5 and H7) compared to the non-iodinated analog. The expected signals for the aromatic protons are a doublet for H5, a doublet of doublets for H7, and a doublet for H8, with coupling constants typical for ortho and meta relationships in a benzene (B151609) ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C2-CH₃ | ~2.6 | s | - |

| N3-CH₃ | ~3.4 | s | - |

| H5 | ~8.1-8.3 | d | ~2.0 |

| H7 | ~7.8-8.0 | dd | ~8.5, 2.0 |

| H8 | ~7.5-7.7 | d | ~8.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms.

The spectrum is expected to show signals for the two methyl carbons, the aromatic carbons of the benzene ring, and the carbons of the pyrimidinone ring, including the carbonyl carbon (C4) and the C2 carbon. The presence of the iodine atom at C6 will cause a significant upfield shift for the C6 signal due to the heavy atom effect, while the other aromatic carbon signals will also be influenced. The chemical shift values for the non-iodinated analog, 2,3-dimethylquinazolin-4(3H)-one, serve as a valuable reference. orientjchem.org

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2-CH₃ | ~21 |

| N3-CH₃ | ~25 |

| C2 | ~155 |

| C4 | ~169 |

| C4a | ~117 |

| C5 | ~129 |

| C6 | ~90-95 |

| C7 | ~140 |

| C8 | ~115 |

| C8a | ~140 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons (H7 with H5 and H8), confirming their positions on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons in the molecule, such as the methyl carbons and the aromatic CH carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the quaternary carbons and for piecing together the entire molecular puzzle. For instance, correlations from the C2-methyl protons to C2, and from the N3-methyl protons to C2 and C4, would confirm the placement of the methyl groups. Furthermore, correlations from the aromatic protons to the quaternary carbons (C4a, C6, and C8a) would solidify the structure of the quinazolinone core.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₀H₉IN₂O), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula with a high degree of certainty.

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 300.9781 | To be determined |

| [M+Na]⁺ | 322.9600 | To be determined |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. ESI-MS typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. The observation of these ions in the mass spectrum provides clear evidence for the molecular weight of the compound. The fragmentation pattern observed in the MS/MS spectrum can further corroborate the proposed structure by showing the loss of characteristic fragments, such as the methyl groups or parts of the quinazolinone ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. While the specific IR spectrum for this compound is not widely published, the expected characteristic absorption bands can be inferred from the analysis of closely related quinazolinone derivatives. semanticscholar.orgnih.gov

The structure of this compound comprises several key functional groups, each with a distinct vibrational signature. The quinazolinone core contains a cyclic amide (lactam) and an imine (C=N) group. The presence of aromatic C-H bonds, aliphatic C-H bonds in the methyl groups, and the carbon-iodine bond also give rise to characteristic absorptions.

A study of various 6-iodo-2-methylquinazolin-4-(3H)-one derivatives with different substituents at the 3-position revealed a consistent pattern of IR absorption. nih.gov Generally, the carbonyl (C=O) stretching vibration of the quinazolinone ring is observed in the range of 1652–1685 cm⁻¹. nih.gov The carbon-nitrogen double bond (C=N) of the quinazoline (B50416) ring typically shows a stretching band in the region of 1598–1616 cm⁻¹. nih.gov For similar 6-iodo-3-amino-2-methylquinazolin-4(3H)-ones, the quinazolinone carbonyl absorption appears around 1665-1689 cm⁻¹. semanticscholar.org

The following table summarizes the expected IR absorption bands for this compound based on data from analogous compounds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| C=O (Amide I) | 1652 - 1685 | Stretching |

| C=N | 1598 - 1616 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| C-I | 500 - 600 | Stretching |

This table is based on data from related compounds and represents expected values.

The vapor phase IR spectrum of the closely related 6-iodo-2-methyl-4(3H)-quinazolinone is also available, which can provide further comparative insights. nih.gov The precise positions of these bands in the actual spectrum of this compound would provide confirmatory evidence for its structural integrity.

X-ray Diffraction Analysis for Solid-State Molecular Structure and Conformation

The crystal structure of 2,3-dimethylquinazolin-4(3H)-one , which represents the core structure without the iodo substituent, has been determined. nih.govresearchgate.net In this structure, the non-hydrogen atoms are essentially coplanar, indicating a relatively flat ring system. nih.gov The molecules in the crystal are linked by weak C-H···O hydrogen bonds, forming chains. nih.gov Additionally, π–π stacking interactions are observed between the benzene and pyrimidine (B1678525) rings. nih.gov

The crystallographic data for these related compounds are presented in the tables below.

Crystallographic Data for 2,3-Dimethylquinazolin-4(3H)-one nih.govresearchgate.net

| Parameter | Value |

| Formula | C₁₀H₁₀N₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.826(2) |

| b (Å) | 7.919(3) |

| c (Å) | 23.060(8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 881.3(11) |

| Z | 4 |

Crystallographic Data for 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one researchgate.netresearchgate.net

| Parameter | Value |

| Formula | C₁₇H₁₅IN₂O |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 23.6958(12) |

| b (Å) | 5.5334(2) |

| c (Å) | 15.9712(9) |

| α (°) | 90 |

| β (°) | 132.329(3) |

| γ (°) | 90 |

| Volume (ų) | 1548.16(13) |

| Z | 4 |

Structure Activity Relationship Sar Studies of 6 Iodo 2,3 Dimethyl 4 3h Quinazolinone Derivatives

Significance of Substituents at Position 2 (e.g., Methyl Group)

The nature of the substituent at the 2-position of the quinazolinone ring is a critical determinant of biological activity. While a variety of groups can be accommodated, the presence of a small alkyl group, such as methyl, is often associated with significant biological effects. In the context of 6-iodo-4(3H)-quinazolinone derivatives, the 2-methyl group plays a crucial role in shaping their interaction with biological targets.

Research has shown that 2-methyl-4(3H)-quinazolinone derivatives exhibit a range of pharmacological activities. For instance, in a series of synthesized 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, the 2-methyl group was a constant feature in compounds that displayed notable cytotoxic activity against various human cancer cell lines. nih.govrsc.org The reactivity of the 2-methyl group also allows for further functionalization, providing a handle for creating more complex derivatives with potentially enhanced or modulated activities. researchgate.net

While direct comparative studies focusing solely on the 2-methyl group versus other substituents in the 6-iodo-2,3-dimethyl-4(3H)-quinazolinone series are limited in the reviewed literature, the consistent use of the 2-methyl group in active iodo-substituted quinazolinones underscores its importance as a foundational element for achieving desired biological outcomes. nih.govrsc.orgresearchgate.net

Impact of Substituents at Position 3 (e.g., Methyl Group and Other N-Substitutions)

The substituent at the N-3 position of the quinazolinone ring significantly influences the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby modulating its biological activity. In the case of 6-iodo-2-methyl-4(3H)-quinazolinone derivatives, a wide array of substituents have been introduced at this position, leading to compounds with diverse and potent activities.

A study on novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives evaluated a series of compounds with different N-3 substitutions for their in vitro cytotoxic activity. The results, as summarized in the table below, highlight the profound impact of the N-3 substituent on anticancer efficacy. For example, compound 3d , with a p-fluorophenyl substituent, showed significant activity against the HeLa cervical cancer cell line with an IC50 value of 10 μM. nih.govrsc.org Similarly, compound 3e , bearing a p-chlorophenyl group, was strongly active against the T98G glioblastoma cell line with an IC50 of 12 μM. nih.govrsc.org The introduction of a hydrazine-derived substituent in compound 3i also resulted in notable activity. nih.gov

These findings indicate that the electronic nature and steric bulk of the substituent at the N-3 position are key factors in determining the cytotoxic potential of these 6-iodo-quinazolinone derivatives. The presence of electron-withdrawing groups on a phenyl ring at this position appears to be favorable for activity against certain cancer cell lines.

Table 1: Cytotoxic Activity of 3-Substituted 6-Iodo-2-methylquinazolin-4(3H)-one Derivatives

| Compound | N-3 Substituent | Cancer Cell Line | IC50 (μM) | Source |

| 3a | Phenyl | HL-60 | 21 | nih.govrsc.org |

| 3a | Phenyl | U937 | 30 | nih.govrsc.org |

| 3b | o-Tolyl | nih.govrsc.org | ||

| 3d | p-Fluorophenyl | HeLa | 10 | nih.govrsc.org |

| 3e | p-Chlorophenyl | T98G | 12 | nih.govrsc.org |

| 3h | m-Chloro-p-fluorophenyl | T98G | 22 | nih.govrsc.org |

This table is interactive. You can sort the data by clicking on the column headers.

Role of the Iodine Atom at Position 6 in Biological Activity Modulation

The introduction of a halogen atom, particularly iodine, at the 6-position of the quinazolinone scaffold is a well-established strategy for enhancing biological activity. The iodine atom, owing to its size, lipophilicity, and ability to form halogen bonds, can significantly influence the binding affinity of the molecule to its biological target.

In the context of 2,3-disubstituted-4(3H)-quinazolinones, the presence of an iodine atom at position 6 has been shown to confer potent antitumor and antimicrobial properties. For instance, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were synthesized and evaluated for their antitumor activities against various cancer cell lines. nih.gov Another study highlighted that a new series of 6-iodo-2-thienylquinazolin-4(3H)-one and its fused heterocyclic analogs exhibited remarkable broad-spectrum antimicrobial activities. nih.gov

Furthermore, a study on 6-iodo-2-methylquinazolin-4-(3H)-one derivatives demonstrated their significant cytotoxic effects on several human cancer cell lines, including promyelocytic leukemia (HL-60), non-Hodgkin lymphoma (U937), cervical cancer (HeLa), and glioblastoma (T98G). nih.govrsc.org The consistent potent activity observed in these 6-iodo derivatives strongly suggests that the iodine atom at this position is a key contributor to their biological efficacy. The synthesis of these compounds often starts from 5-iodoanthranilic acid, underscoring the intentional incorporation of iodine to achieve the desired pharmacological profile. nih.govresearchgate.net

Effects of Other Halogen Atoms (e.g., Bromine, Chlorine) and Aromatic/Heterocyclic Substituents

While iodine at position 6 has proven to be beneficial, the effects of other halogens, such as bromine and chlorine, as well as various aromatic and heterocyclic substituents, have also been investigated to delineate a comprehensive SAR profile.

Studies have shown that the nature of the halogen at position 6 can influence the potency and selectivity of the biological activity. For instance, in some series of quinazolinone derivatives, bromo or iodo substituents at position 6 resulted in very good antimicrobial activity. ekb.eg This suggests that a large, lipophilic halogen at this position is generally favorable for this type of activity.

The introduction of aromatic or heterocyclic rings at various positions of the quinazolinone core also profoundly impacts its biological properties. For example, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the substitution pattern on the phenyl moiety at the 4-position was critical for dual EGFR-HER2 inhibitory activity. frontiersin.org Specifically, electron-withdrawing groups like chloro, bromo, and fluoro led to higher inhibitory activity compared to electron-donating groups. frontiersin.org

Table 2: Antimicrobial and Anticancer Activity of Various Substituted Quinazolinones

| Compound Class | Key Substituents | Biological Activity | Findings | Source |

| 6-Halo-quinazolinones | 6-Bromo or 6-Iodo | Antimicrobial | Exhibited very good activity. | ekb.eg |

| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines | 4-Aryl with EWG/EDG | Anticancer (EGFR/HER2 inhibition) | Electron-withdrawing groups (EWG) at the 4-position enhanced activity. | frontiersin.org |

| 6-Bromo-2-styrylquinazolin-4(3H)-ones | 6-Bromo vs. 6-Phenyl | Anticancer | 6-Bromo derivatives showed increased potency compared to 6-phenyl analogs. | researchgate.net |

| Pyrrolidine-substituted quinazolinones | para-Chloro phenyl | Antibacterial (S. aureus) | The chloro-phenyl moiety conferred high activity. | crossref.org |

This table is interactive. You can sort the data by clicking on the column headers.

Conformational and Electronic Factors Influencing Biological Response

Molecular docking studies on a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives revealed a good correlation between their experimental cytotoxic activity and their calculated binding affinity for dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. nih.govrsc.org These studies suggest that the quinazolinone ring and its substituents engage in specific hydrophobic and electronic interactions within the active site of the target enzyme. nih.gov For instance, the docking of the highly potent compound 3d into the DHFR active site provided insights into its preferred binding mode. rsc.org

3D-QSAR studies have further illuminated the structural requirements for activity. For the aforementioned series of 6-iodo-quinazolinones, the analysis indicated that the presence of electron-withdrawing and lipophilic groups at the para-position of the N-3 phenyl ring, along with hydrophobic interactions involving the quinazolinone ring, were conducive to higher cytotoxic activity. nih.govrsc.org These computational models provide a framework for understanding how the spatial arrangement of atoms and the distribution of electron density across the molecule contribute to its ability to interact with and modulate the function of its biological target. The genotoxicity of some quinazolin-4-one analogues has also been linked to their ability to interact with G-quadruplexes, with stabilization energies of these complexes correlating with biological activity. nih.gov

Following a comprehensive search of scientific literature, specific research data for the compound This compound corresponding to the detailed outline provided could not be located.

The existing body of research focuses on a variety of other derivatives of the 6-iodo-4(3H)-quinazolinone scaffold. These studies investigate compounds with different substitutions at the 2 and 3 positions, such as 2,3-disubstituted analogs, 6-iodo-2-methyl-3-substituted derivatives, and others with various functional groups. researchgate.netnih.govwjarr.comnih.govresearchgate.net While this research explores the broader pharmacological potential of the 6-iodo-4(3H)-quinazolinone chemical class in areas like anticancer and antimicrobial activities, the specific data for the 2,3-dimethyl substituted version was not found in the available literature. researchgate.netwjarr.com

Therefore, it is not possible to provide a scientifically accurate article that adheres strictly to the requested outline focusing solely on "this compound." Information regarding its specific cytotoxic activity against cancer cell lines, its effects on tubulin polymerization, or its inhibitory action on enzymes like Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor (EGFR) kinase is not available in the public domain based on the performed searches. Similarly, no specific data on its antimicrobial properties or its ability to induce apoptosis and autophagy was identified.

Pharmacological Potential and Mechanistic Insights in Vitro and Biochemical Studies

Antimicrobial Activities

Antibacterial Spectrum and Efficacy (Gram-positive and Gram-negative Bacteria)

Research into 6-iodo-quinazolinone derivatives has demonstrated notable antibacterial potential. While data specifically for 6-iodo-2,3-dimethyl-4(3H)-quinazolinone is limited, studies on closely related analogues provide significant insight. For instance, a series of 3-substituted 6-iodo-2-phenylquinazolin-4(3H)-one derivatives showed broad-spectrum activity. tandfonline.comtandfonline.com Generally, the inhibitory activity of these derivatives was more pronounced against Gram-positive bacteria compared to Gram-negative bacteria. tandfonline.comtandfonline.com

Similarly, compounds like 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one have been synthesized and screened for antibacterial activity against a panel of microorganisms including Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa, showing promising results. wjarr.comresearchgate.net The general class of quinazolinones has been found to be effective against common pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. eco-vector.com

| Compound Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| 3-Substituted 6-iodo-2-phenylquinazolin-4(3H)-ones | Excellent activity (inhibition zone ≥20 mm) | Good activity (inhibition zone 13–18 mm) | tandfonline.com |

| 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one | Promising activity against S. aureus, Bacillus sp. | Promising activity against P. aeruginosa | wjarr.comresearchgate.net |

| General Quinazolin-4(3H)-one Derivatives | Active against S. aureus, S. pneumoniae | Active against P. mirabilis, P. aeruginosa, K. pneumoniae, E. coli | eco-vector.com |

Antifungal Spectrum and Efficacy (Various Fungal Strains)

The antifungal properties of iodinated quinazolinones have also been explored. Various derivatives have been screened against fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. wisdomlib.orgresearchgate.net For example, certain 3-substituted 6-iodo-2-phenylquinazolin-4(3H)-one derivatives displayed moderate activity against C. albicans. tandfonline.comtandfonline.com The broader family of quinazolinone derivatives has been investigated against a range of fungi, including yeast strains like C. tropicals and filamentous fungi such as M. phaseolina. mdpi.com These studies indicate that the 6-iodo-quinazolinone scaffold is a viable starting point for the development of new antifungal agents. wisdomlib.orgresearchgate.netbu.edu.eg

| Compound Class | Fungal Strain | Activity Level | Reference |

|---|---|---|---|

| 3-Substituted 6-iodo-2-phenylquinazolin-4(3H)-ones | Candida albicans | Moderate (inhibition zone 12–15 mm) | tandfonline.com |

| Iodo-thioxo quinazolin derivatives | C. albicans, Aspergillus niger, Aspergillus clavatus | Significant activity noted for some derivatives | wisdomlib.org |

| General Quinazolin-4(3H)-one Derivatives | Fusarium oxysporum, Verticillium dahliae | Good activity observed for some derivatives | researchgate.net |

Proposed Mechanisms of Antimicrobial Action (e.g., Interaction with Cell Wall, DNA)

The antimicrobial mechanism for the quinazolinone class of compounds is believed to involve the inhibition of crucial bacterial enzymes. It has been proposed that these compounds, as fluoroquinolone-like inhibitors, target bacterial DNA gyrase and DNA topoisomerase IV. nih.gov These enzymes are essential for DNA replication, recombination, and repair in bacteria. By promoting the cleavage of bacterial DNA through interaction with these enzymes, quinoline and quinazolinone derivatives can lead to bacterial cell death. eco-vector.comnih.gov

Enzyme Inhibition Studies (Beyond Oncological Targets)

Beyond their antimicrobial effects, 6-iodo-quinazolinones have been investigated as inhibitors of various enzymes critical to metabolic and signaling pathways.

Molybdenum Hydroxylase Inhibition (e.g., Xanthine Oxidase, Aldehyde Oxidase)

Derivatives of 6-iodo-quinazoline have been identified as notable inhibitors of cytosolic molybdenum hydroxylases, specifically xanthine oxidase and aldehyde oxidase. scialert.net These enzymes play key roles in the metabolism of purines and various xenobiotics. In vitro studies have shown that 6-iodo-substituted quinazolines inhibit both aldehyde oxidase and xanthine oxidase in a competitive manner, with Ki or IC50 values reported to be in the micromolar range, from 48 to 700 μM. scialert.net Xanthine oxidase is a well-known target for the treatment of hyperuricemia and gout, making its inhibitors pharmacologically significant. nih.goveurekaselect.com

Poly-(ADP-ribose) Polymerase (PARP) Inhibition

The quinazolinone nucleus is a key structural feature in several inhibitors of poly-(ADP-ribose) polymerase (PARP), an enzyme family crucial for DNA repair. researchgate.net PARP-1 activation is a key response to DNA damage, and its inhibition can enhance the cytotoxicity of DNA-damaging agents in cancer cells. thieme-connect.com While many PARP inhibitors have been developed, the search for new scaffolds continues. nih.gov Compounds based on the quinazolinone structure, such as 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025), have been identified as potent PARP inhibitors. researchgate.net This suggests that the this compound structure could possess potential as a PARP inhibitor, warranting further investigation.

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA. Inhibition of TS is a well-established strategy in cancer chemotherapy. nih.gov Research has demonstrated that nonclassical quinazoline (B50416) derivatives can act as potent inhibitors of TS. Several 2-amino-quinazolinone analogues have shown significant inhibition of L1210 TS, with IC50 values in the low micromolar range. nih.gov This indicates that the quinazoline scaffold is a suitable pharmacophore for targeting this essential enzyme.

Cyclooxygenase-2 (COX-2) Inhibition

The quinazolinone scaffold is a recognized pharmacophore in the design of anti-inflammatory agents, with many derivatives exhibiting potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. derpharmachemica.comnih.gov Molecular docking studies on various 6-halo-2,3-disubstituted-4(3H)-quinazolinones have been performed to investigate their binding affinity to the COX-2 active site. derpharmachemica.comresearchgate.net These computational studies suggest that the quinazolinone moiety can effectively interact with the enzyme's binding pocket. derpharmachemica.com

In vitro enzymatic assays on structurally related 2,3-disubstituted quinazolinone derivatives have demonstrated significant COX-2 inhibitory activity. For instance, certain 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones have shown potent COX-2 inhibition with IC50 values in the sub-micromolar range, comparable to the reference drug celecoxib. researchgate.netnih.gov The selectivity index (SI), which indicates a preference for COX-2 over COX-1, is a critical factor for reducing gastrointestinal side effects, and several quinazolinone analogs have displayed favorable selectivity. researchgate.netnih.gov While specific IC50 values for this compound are not available, the existing data for analogous compounds underscore the potential of this chemical class as COX-2 inhibitors.

| Compound Series | Example Compound | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 2-Mercapto-3-(pyridin-2-ylethyl)-quinazolinones | Compound 4 | 0.33 | >303.0 | nih.gov |

| 2-Mercapto-3-(pyridin-2-ylethyl)-quinazolinones | Compound 6 | 0.40 | >250.0 | nih.gov |

| Reference Drug | Celecoxib | 0.30 | >333 | nih.gov |

Antioxidant Properties

The quinazolinone nucleus is a versatile scaffold that has been explored for the development of antioxidant agents. mdpi.com The antioxidant potential of quinazolinone derivatives is often evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.govmdpi.com

Studies on different series of quinazolin-4(3H)-ones indicate that their antioxidant effectiveness is closely related to the nature and position of substituents on the heterocyclic ring system. mdpi.comnih.gov For example, the presence of hydroxyl groups, particularly ortho-diphenolic arrangements, on a phenyl substituent at position 2 has been shown to confer potent radical scavenging and metal-chelating properties. nih.govresearchgate.net While this compound lacks such phenolic moieties, research on a closely related series, 6-iodo-2-propyl-4(3H)-quinazolinones, found that several compounds were potent inhibitors of aldehyde oxidase, an enzyme involved in oxidative stress. researchgate.net This suggests that the 6-iodo-quinazolinone core itself can contribute to antioxidant-related activities through mechanisms other than direct radical scavenging.

| Compound Series | Assay | Most Potent Compound (Example) | Activity (EC50 or IC50) | Reference |

|---|---|---|---|---|

| 2-Phenylquinazolin-4(3H)-ones | DPPH | 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | 7.2 μM | nih.gov |

| 2-Phenylquinazolin-4(3H)-ones | ABTS | 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | ~8 μM | nih.gov |

| 6-Iodo-2-propyl-4(3H)-quinazolinones | Aldehyde Oxidase Inhibition | Compound 24 | >98% Inhibition | researchgate.net |

Other Biological Activities (e.g., Anti-inflammatory, Anticonvulsant, Antihypertensive)

The chemical architecture of quinazolinone has been a fruitful source for compounds with a wide array of biological effects, including anti-inflammatory, anticonvulsant, and antihypertensive activities. nih.govmdpi.com

Anti-inflammatory Activity: The anti-inflammatory properties of quinazolinones are often linked to their COX-2 inhibitory mechanism. mdpi.com In vivo studies, such as the carrageenan-induced paw edema model in rats, have confirmed the anti-inflammatory efficacy of numerous 2,3-disubstituted quinazolinone derivatives. researchgate.net Some of these compounds have shown potent anti-inflammatory effects with ED50 values comparable to or better than standard drugs like diclofenac sodium. researchgate.net

Anticonvulsant Activity: The quinazolinone scaffold is a key feature of methaqualone, a known sedative-hypnotic, and has been a template for the development of new anticonvulsant drugs. nih.gov Research into 6-iodo-4-oxo-3H-quinazoline derivatives has identified compounds with significant anticonvulsant properties. For instance, a series of 3-benzyl-4-oxo-6-iodo-3H-quinazoline derivatives was evaluated in various screening models, with some analogs demonstrating 83.3% to 100% protection against pentylenetetrazole (PTZ)-induced clonic convulsions. researchgate.net The activity is thought to be mediated, in part, through interaction with GABA-A receptors. researchgate.netmdpi.com

Antihypertensive Activity: Certain 2-substituted 4(3H)-quinazolinones have been synthesized and evaluated for their potential to lower blood pressure. nih.govnih.gov One study found that a 2-substituted quinazolinone containing a guanidino moiety exhibited antihypertensive activity in spontaneously hypertensive rats. nih.gov However, the structural features conferring this activity appear to be distinct from the substitution pattern of this compound.

| Activity | Compound Series | Key Finding | Reference |

|---|---|---|---|

| Anti-inflammatory | 2-Mercapto-3-(pyridin-2-ylethyl)-quinazolinones | ED50 values ranging from 50.3–112.1 mg/kg in vivo. | researchgate.net |

| Anticonvulsant | 3-Benzyl-4-oxo-6-iodo-3H-quinazolines | Up to 100% protection against PTZ-induced convulsions. | researchgate.net |

| Antihypertensive | 2-[(2-hydroxyphenyl)amino]-4(3H)-quinazolinone | Showed activity in spontaneously hypertensive rats. | nih.gov |

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 6-iodo-2-methylquinazolin-4-(3H)-one, docking studies have been crucial in identifying potential biological targets and understanding the specific interactions that govern binding affinity.

Research has shown that these compounds interact with various therapeutic targets. For instance, in studies involving a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, molecular docking revealed specific binding modes within different cancer cell lines. researchgate.net Key identified targets include:

Dihydrofolate Reductase (DHFR): In HeLa cervical cancer cells, compounds showed activity against DHFR. researchgate.net The binding is driven by hydrogen bonding and favorable orientations of the aromatic rings. researchgate.net For one potent derivative, compound 3d, important interactions were observed between its iodine atom and residue R71 of DHFR. nih.gov Van der Waals interactions with amino acids L23, L68, and T57, along with π-stacking interactions between the quinazolinone ring and residues F32 and F35, were also predominant. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase: In U937 non-Hodgkin lymphoma cells, certain derivatives exhibited significant inhibition of VEGFR kinase, which correlated with their biological activity. researchgate.net

Transglutaminase 2 (TG2): In T98G glioblastoma cells, affinity for the TG2 protein was driven by the ability to form hydrophobic interactions. researchgate.net

Mitogen-activated Protein Kinase (MEK): In Gb-d1 cells, favorable interactions with the MEK protein were observed. researchgate.net

These docking studies provide a structural basis for the observed biological activities and highlight the key molecular interactions that could be optimized to enhance potency. researchgate.netnih.gov

Table 1: Summary of Molecular Docking Interactions for 6-iodo-2-methylquinazolin-4-(3H)-one Derivatives

| Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| DHFR | R71, L23, L68, T57, F32, F35 | Halogen bonding, Van der Waals, π-stacking nih.gov |

| VEGFR Kinase | Key residues in binding site | Favorable interactions researchgate.net |

| TG2 | Not specified | Hydrophobic interactions researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. medcraveonline.com This allows for the prediction of the activity of new, unsynthesized compounds. medcraveonline.com

Two-dimensional QSAR studies correlate biological activity with physicochemical properties or topological indices derived from the 2D structure of the molecule. For a series of 4(3H)-quinazolone derivatives, multiple linear regression analysis has been used to develop 2D-QSAR models for their activity as tyrosine kinase inhibitors. nih.gov These models use various descriptors such as kappa shape indices (κ), chi connectivity indices (χ), total dipole moment (μT), and partial charges on atoms (qN) to mathematically describe the structure. nih.gov The resulting equations allow for the prediction of the inhibitory concentration (pMIC) based on these calculated parameters, providing a framework for understanding how changes in molecular structure affect activity. nih.gov

Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of atoms. nih.govnih.gov

For a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives with antitumor activity, 3D-QSAR analysis was performed to correlate their structures with cytotoxic activities. nih.gov The study suggested that the presence of electron-withdrawing and lipophilic groups at the para-position of a phenyl ring substituent at the N3 position was favorable for activity. nih.gov Furthermore, the analysis highlighted the importance of hydrophobic interactions involving the quinazolinone ring within the active site of the DHFR enzyme. nih.gov Robust 3D-QSAR models have been developed for other quinazolinone analogs as EGFR inhibitors, showing good statistical correlation and predictive power. nih.gov These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity, guiding the design of more potent molecules. nih.govunar.ac.id

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For quinazolinone derivatives, DFT calculations, often at the B3LYP/6-31G* level, are employed to optimize ground-state geometries and calculate various quantum chemical parameters. semanticscholar.orgresearchgate.net

These calculations provide values for:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining molecular reactivity and stability. semanticscholar.org

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity (χ), hardness (η), softness (S), and electrophilicity (ω) are calculated to understand the chemical behavior of the compounds. semanticscholar.org

These theoretical parameters help in rationalizing the electronic properties and reactivity of the quinazolinone scaffold, providing insights that complement experimental findings. semanticscholar.orgresearchgate.net

Table 2: Key Parameters from DFT Calculations for Quinazolinone Derivatives

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (Egap) | Difference between ELUMO and EHOMO, indicates reactivity semanticscholar.org |

| Electronegativity (χ) | Measure of the ability to attract electrons semanticscholar.org |

| Hardness (η) | Measure of resistance to change in electron distribution semanticscholar.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique provides a dynamic view of the ligand-target complex, complementing the static picture offered by molecular docking. nih.gov For quinazolinone derivatives, MD simulations have been used to assess the stability of the ligand-protein complex. nih.govnih.gov These simulations can reveal how the compound adjusts its conformation within the binding site and how the network of interactions, such as hydrogen bonds, evolves over the simulation period. nih.gov The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values from MD trajectories helps to confirm the stability of the binding mode predicted by docking and provides deeper insights into the dynamic nature of the molecular recognition process. nih.gov

Future Research Directions and Translational Perspectives for 6 Iodo 2,3 Dimethyl 4 3h Quinazolinone

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. juniperpublishers.comresearchgate.net The specific compound, 6-iodo-2,3-dimethyl-4(3H)-quinazolinone, and its related analogs represent a promising area for the development of new therapeutic agents. researchgate.netnih.gov Future research is poised to build upon existing knowledge, leveraging advanced scientific techniques to enhance potency, elucidate mechanisms, and improve drug-like properties. This article explores the key future research directions and translational perspectives for this important class of molecules.

Q & A

What are the common synthetic routes for 6-iodo-2,3-dimethyl-4(3H)-quinazolinone, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves cyclization of benzoxazinone intermediates with nitrogen nucleophiles. For example, reacting 6-iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one with hydrazine hydrate in ethanol under reflux yields 3-amino-6-iodo-2-methyl-4(3H)-quinazolinone (80% yield) . Alternative methods include Niementowski reactions using anthranilic acid derivatives or microwave-assisted oxidative heterocyclization . Key factors affecting yield include solvent polarity (e.g., trifluoroethanol enhances cyclization ), catalyst choice (e.g., Fe₃O₄@GO for recyclable catalysis ), and reaction time (3–6 hours for optimal ring closure ).

How can researchers validate the structural integrity of this compound derivatives?

Answer:

Characterization relies on multi-spectral analysis:

- IR spectroscopy confirms carbonyl (C=O, ~1660 cm⁻¹) and NH₂ stretches (~3284 cm⁻¹) .

- ¹H/¹³C NMR identifies substituent environments (e.g., methyl groups at δ 2.1–2.5 ppm and aromatic protons at δ 7.0–8.5 ppm) .

- Mass spectrometry verifies molecular ion peaks (e.g., m/z 301 for C₉H₆IN₃O) .

- Elemental analysis ensures stoichiometric purity (e.g., C: 35.90%, I: 42.15%) .

What biological activities have been reported for this compound analogues, and how are these evaluated?

Answer:

- Antimicrobial: Disk diffusion assays against S. aureus and E. coli show MIC values <50 µg/mL for derivatives with electron-withdrawing substituents (e.g., 6-iodo enhances membrane disruption) .

- Anti-inflammatory: Carrageenan-induced rat paw edema models indicate 40–60% inhibition at 50 mg/kg, linked to COX-2 selectivity (IC₅₀: 0.8–1.2 µM) .

- Antiviral: Plaque reduction assays against vaccinia virus (MIC: 1.92 µg/mL) highlight halogenated derivatives’ potency .

How can green chemistry principles be applied to optimize the synthesis of quinazolinones?

Answer:

- Catalysts: Fe₃O₄@GO nanocomposites enable magnetic recovery and reuse (>5 cycles without yield loss) .

- Solvents: Water or ethanol minimizes toxicity, achieving 75–85% yields via microwave-assisted protocols .

- Energy efficiency: Microwave irradiation reduces reaction times from hours to minutes (e.g., 15 minutes for cyclization) .

What structure-activity relationships (SARs) govern the biological potency of this compound?

Answer:

- Halogenation: Iodo-substitution at C6 enhances lipophilicity and antiviral activity (e.g., 10-fold higher potency vs. bromo analogues) .

- Methyl groups: C2/C3 methylation improves metabolic stability by reducing oxidative degradation .

- Amino substituents: 3-Amino derivatives show dual anti-inflammatory/antimicrobial activity via H-bonding with COX-2 .

How can contradictory biological data across studies be reconciled?

Answer:

Discrepancies arise from:

- Assay variability: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or viral replication cycles .

- Dosage regimes: Intraperitoneal vs. oral administration alters bioavailability (e.g., 50 mg/kg oral vs. 25 mg/kg IP) .

- Substituent positioning: 6-Iodo derivatives may antagonize COX-1 while activating COX-2, complicating anti-inflammatory profiles .

What mechanistic assays elucidate the anti-inflammatory action of this compound?

Answer:

- COX inhibition: Competitive ELISA measures prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages .

- Molecular docking: Simulations (e.g., AutoDock Vina) predict binding affinities to COX-2’s hydrophobic pocket (ΔG: −9.2 kcal/mol) .

- qPCR: Upregulation of PR-1a and PR-5 genes confirms antiviral mechanisms via host defense induction .

How can substituent modifications enhance the pharmacokinetic profile of quinazolinones?

Answer:

- Bioisosteres: Replacing iodine with trifluoromethyl improves metabolic stability (t₁/₂: 4.2 → 8.7 hours) .

- Prodrugs: Acetylation of 3-amino groups increases oral bioavailability (F: 22% → 45%) .

- Polar groups: Adding sulfonamides at C2 enhances aqueous solubility (logP: 3.1 → 1.8) without compromising activity .

What in vitro/vivo models are used to evaluate antiviral efficacy?

Answer:

- In vitro: Plaque reduction assays in E₆SM cells (vaccinia virus) or MT-4 cells (HIV-1) quantify IC₅₀ values .

- In vivo: Murine neutropenic thigh models assess bacterial/viral load reduction (2-log decrease at 25 mg/kg) .

- Resistance profiling: Serial passage experiments identify mutations in viral polymerases (e.g., Vaccinia E9L) .

How do physicochemical properties influence the drug-likeness of this compound?

Answer:

- Lipophilicity: High logP (3.5) limits solubility but enhances blood-brain barrier penetration for CNS targets .

- pKa: The quinazolinone core (pKa ~5.2) facilitates pH-dependent solubility in intestinal fluids .

- Thermal stability: Melting points >150°C (e.g., 158°C ) indicate suitability for solid-dose formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.